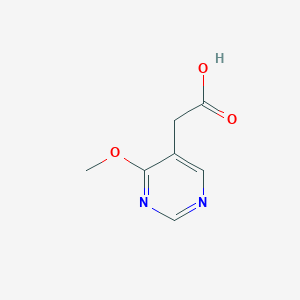
2-(4-Methoxypyrimidin-5-yl)acetic acid
描述
2-(4-Methoxypyrimidin-5-yl)acetic acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-Methoxypyrimidin-5-yl)acetic acid, and how are reaction conditions optimized for yield and purity?
The synthesis involves multi-step reactions, including:
- Core Formation : Condensation of pyrimidine precursors (e.g., 4-methoxypyrimidine derivatives) with aldehydes under acidic conditions (e.g., H₂SO₄) at 60–80°C .
- Functionalization : Introduction of the acetic acid moiety via nucleophilic substitution or coupling reactions (e.g., using bromoacetic acid and K₂CO₃ at 50°C) .
- Purification : Column chromatography (silica gel, MeOH/DCM gradient) followed by HPLC (C18 column, acetonitrile/water) to achieve >98% purity .
Key Optimization Factors :
- Temperature : Higher temperatures (70–80°C) improve reaction rates but require pH control (buffered solutions) to avoid decomposition.
- Catalysts : Palladium-based catalysts enhance regioselectivity in coupling steps .
- Analytical Validation : NMR (1H/13C) confirms methoxy (δ 3.85 ppm) and acetic acid (δ 2.50 ppm) groups, while HRMS validates the molecular formula (C₈H₁₀N₂O₃) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, DMSO-d₆): Methoxy protons (singlet at δ 3.85 ppm), acetic acid methylene (δ 2.50 ppm), and pyrimidine aromatic protons (δ 8.10–8.30 ppm) .
- 13C NMR : Carbonyl (δ 170–175 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : C18 column with UV detection (λ = 254 nm); retention time ~8.2 min for >98% purity .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 209.08 (calculated) vs. 209.07 (observed) .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding affinity of this compound to enzyme targets?
Methodological Workflow :
3D Structure Optimization : Use Gaussian at B3LYP/6-31G* level to minimize energy .
Target Preparation : Select enzyme active sites (e.g., kinases) from PDB (e.g., 1ATP for tyrosine kinase).
Docking Simulations : AutoDock Vina with flexible residues (e.g., Arg, Phe) to model hydrogen bonds (methoxy O with Arg) and π-π stacking (pyrimidine with Phe) .
Validation : Molecular dynamics (MD) simulations (AMBER) over 100 ns to assess binding stability (RMSD < 2.0 Å) .
Binding Score Analysis : Compare ΔG values (-8.5 kcal/mol vs. known inhibitors like imatinib) to prioritize derivatives .
Q. What strategies resolve discrepancies in reported spectral data for this compound across studies?
- Controlled Replication : Repeat synthesis under standardized conditions (e.g., 70°C, pH 7.0) to isolate batch-specific variations .
- Advanced NMR Techniques : Use DEPT-135 to distinguish CH₂/CH₃ groups and 2D NMR (COSY, HSQC) to assign ambiguous proton environments .
- Cross-Lab Validation : Collaborate with independent labs to compare HRMS and HPLC data, ensuring instrument calibration (e.g., internal standards for retention time alignment) .
Q. How does the methoxy group at the 4-position influence the compound’s reactivity and bioactivity?
- Electron-Donating Effects : The methoxy group increases electron density on the pyrimidine ring, enhancing nucleophilic aromatic substitution (e.g., Suzuki coupling with boronic acids) .
- Biological Interactions :
- Enzyme Inhibition : Methoxy oxygen forms hydrogen bonds with catalytic residues (e.g., Arg in kinases), improving IC₅₀ values by 2–3-fold vs. non-methoxy analogs .
- Solubility : LogP reduction (from 1.8 to 1.2) due to polar methoxy group improves aqueous solubility for in vitro assays .
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2-(4-methoxypyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-5(2-6(10)11)3-8-4-9-7/h3-4H,2H2,1H3,(H,10,11) |
InChI 键 |
VPXWTQQAJBSPQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC=C1CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














